molecular formula C20H21Cl2N5O2 B3018113 N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1019106-51-4

N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B3018113
M. Wt: 434.32
InChI Key: ZELNCMPIGBHNRX-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help us infer certain aspects of its behavior and properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of acetamide linkages and the introduction of various substituents to the aromatic rings. The papers provided do not detail the synthesis of the exact compound , but they do discuss related structures. For instance, the synthesis of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide involves creating a bond between the nitrogen of an acetamide group and a chlorinated phenyl ring, as well as the attachment of a pyrimidine derivative to the acetamide nitrogen . This suggests that the synthesis of our compound of interest might also involve multiple steps, including the formation of acetamide linkages and the attachment of chlorophenyl and pyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions that influence the molecule's geometry and stability. For example, the crystal structure of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide is stabilized by a network of hydrogen bonds . This implies that the molecular structure of "N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" may also feature significant hydrogen bonding, which could affect its three-dimensional conformation and potentially its biological activity.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. Although the provided papers do not discuss the chemical reactions of the specific compound , they do mention that the presence of chlorine atoms, as seen in the related compounds, can affect the electronic properties of the molecule . This suggests that the dichlorophenyl group in our compound may also influence its reactivity, possibly making it more susceptible to nucleophilic attack or facilitating its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of multiple substituents and functional groups can lead to a variety of intermolecular interactions, which can affect properties such as solubility, melting point, and crystallinity. For instance, the presence of hydrogen bonds and halogen-π interactions in the crystal structures of related compounds suggests that "N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" may also exhibit a complex solid-state structure with specific solubility characteristics . Additionally, the electronic effects of the dichlorophenyl and pyrimidinyl groups could influence the compound's absorption and distribution properties, which are important for its pharmacokinetic profile.

Scientific Research Applications

Novel FLAP Inhibitors

Research into novel inhibitors of the five-lipoxygenase activating protein (FLAP) has led to the development of compounds such as 2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, showcasing significant pharmacokinetic properties. These compounds, labeled with carbon-14 and deuterium, are synthesized to explore their potential in pharmacological applications, indicating a pathway for the study of similar complex molecules (Latli, Hrapchak, Gao, Busacca, & Senanayake, 2015).

Herbicide Activity

Chloroacetamide compounds, including those with structural features similar to the query compound, have been identified as selective herbicides effective against annual grasses and broad-leaved weeds in various crops. Their mechanism of action often involves the inhibition of fatty acid synthesis in target plants, suggesting a potential area of research for related acetamide compounds in agricultural science (Weisshaar & Böger, 1989).

Molecular Conformation Studies

Investigations into the molecular conformations of acetamide derivatives, such as 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, reveal diverse biological activities. These studies provide insights into the analgesic, antibacterial, and anti-inflammatory potential of these compounds. The research highlights the importance of understanding molecular conformations and hydrogen bonding in developing new therapeutic agents (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Antiviral and Antioxidant Properties

The study of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide provides insights into its antiviral and antioxidant properties through vibrational spectroscopic signatures and quantum computational approaches. Such research opens up new avenues for the application of similar compounds in combating viral infections and oxidative stress (Mary, Pradhan, & James, 2022).

Anticancer Activity

Research into fluoro-substituted compounds, including benzo[b]pyran derivatives with anti-lung cancer activity, highlights the potential of certain acetamide derivatives in oncology. These studies suggest that modifications to the molecular structure of acetamide compounds can enhance their efficacy against specific cancer cell lines, offering a promising direction for future cancer research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.


Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemicals safely and responsibly. Always follow Material Safety Data Sheet (MSDS) guidelines when handling chemicals.


properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O2/c1-4-5-14-10-19(29)26(20(24-14)27-13(3)8-12(2)25-27)11-18(28)23-15-6-7-16(21)17(22)9-15/h6-10H,4-5,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELNCMPIGBHNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

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